molecular formula C12H16N2O5 B6459670 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 2548983-51-1

2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B6459670
CAS No.: 2548983-51-1
M. Wt: 268.27 g/mol
InChI Key: PBOUKOHARUIANO-UHFFFAOYSA-N
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Description

2-(5-{[(tert-Butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a pyridinone derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 5-position and an acetic acid side chain at the 1-position. This compound is structurally characterized by a six-membered pyridinone ring (a lactam with a ketone group) conjugated with the Boc group, a widely used acid-labile protecting group in organic synthesis. The acetic acid moiety enhances solubility in polar solvents and facilitates conjugation reactions, making the compound a valuable intermediate in peptide synthesis and heterocyclic chemistry .

Properties

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(18)13-8-4-5-9(15)14(6-8)7-10(16)17/h4-6H,7H2,1-3H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOUKOHARUIANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=O)C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid primarily involves the protection and deprotection of amine groups. The BOC group is added to the amine under basic conditions and can be removed under acidic conditions. This allows for selective modification of the compound in various synthetic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, highlighting key differences in substituents, functional groups, and properties:

Compound Name Substituent Protecting Group/Functional Group Molecular Weight CAS Number Purity Key Properties
2-(5-{[(tert-Butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetic acid (Target) 5-amino Boc (tert-butoxycarbonyl) ~297.3 g/mol* Not specified Not given Acid-labile protection; acetic acid enhances solubility and reactivity .
2-[3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid (FMOC analog) 3-amino FMOC 398.39 g/mol 204322-11-2 Not given Base-sensitive protection; bulky FMOC group impacts steric hindrance .
2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid 5-diethylsulfamoyl Sulfonamide 288.32 g/mol 854035-86-2 95% Electron-withdrawing sulfonamide; discontinued commercial availability .
2-[3-(Methoxycarbonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid 3-methoxycarbonyl Ester ~213.2 g/mol* Not specified Not given Ester hydrolysis under basic conditions; smaller substituent reduces steric bulk .

*Calculated based on molecular formulas from evidence.

Key Research Findings:

Protecting Group Stability :

  • The Boc group in the target compound is cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas the FMOC analog requires basic conditions (e.g., piperidine) for deprotection. This distinction makes the Boc-protected compound preferable in acid-stable synthetic pathways .
  • The sulfonamide analog’s diethylsulfamoyl group is stable under both acidic and basic conditions, favoring applications in drug discovery where metabolic stability is critical .

Solubility and Reactivity :

  • The acetic acid side chain in the target compound improves aqueous solubility, enabling its use in bioconjugation. In contrast, the ester-containing analog (methoxycarbonyl) exhibits lower polarity, favoring organic-phase reactions .
  • The FMOC analog’s higher molecular weight (398.39 g/mol) and aromatic fluorenyl group reduce solubility in aqueous media compared to the Boc-protected compound .

Synthetic Utility :

  • The discontinued status of the sulfonamide analog limits its accessibility, whereas Boc- and FMOC-protected derivatives remain widely used in solid-phase peptide synthesis (SPPS) .
  • The ester analog’s susceptibility to hydrolysis under basic conditions restricts its use in alkaline environments but allows for facile conversion to carboxylic acids .

Structural and Functional Insights

  • Boc vs. FMOC : The Boc group’s smaller size and acid-lability offer advantages in stepwise syntheses requiring mild deprotection. FMOC’s base sensitivity and fluorescence properties make it suitable for automated SPPS but introduce steric challenges .
  • Sulfonamide vs. Conversely, carbamates (Boc) stabilize the amine for subsequent functionalization .
  • Piperidine vs. Pyridinone Core: Derivatives with saturated piperidine rings (e.g., 1-[2-(tert-butoxy)-2-oxoethyl]-2-oxopiperidine-3-carboxylic acid) exhibit different conformational flexibility and hydrogen-bonding profiles compared to the aromatic pyridinone system .

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